molecular formula C12H11NO3 B1347310 Ethyl 6-hydroxyquinoline-3-carboxylate CAS No. 6972-86-7

Ethyl 6-hydroxyquinoline-3-carboxylate

Cat. No. B1347310
CAS RN: 6972-86-7
M. Wt: 217.22 g/mol
InChI Key: PPAXVLCDNYNJJK-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO31. It has a molecular weight of 217.22 g/mol12. The IUPAC name for this compound is ethyl 6-hydroxy-3-quinolinecarboxylate12. It is a solid substance2 and is typically stored at 4°C2.



Synthesis Analysis

The synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate derivatives has been reported in the literature3. For instance, Ethyl 6-N-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate has been synthesized from pyrocatechol in six steps with an overall yield of 39.3%4.



Molecular Structure Analysis

The InChI code for Ethyl 6-hydroxyquinoline-3-carboxylate is 1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H312. The Canonical SMILES string is CCOC(=O)C1=CN=C2C=CC(=CC2=C1)O1.



Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 6-hydroxyquinoline-3-carboxylate are not readily available in the retrieved data. However, it’s worth noting that compounds containing the hydroxyquinoline moiety are known to undergo a variety of chemical reactions due to their phenolic properties5.



Physical And Chemical Properties Analysis

Ethyl 6-hydroxyquinoline-3-carboxylate has a molecular weight of 217.22 g/mol12. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 41. The compound has a rotatable bond count of 31. The exact mass and the monoisotopic mass of the compound are 217.07389321 g/mol1. The topological polar surface area is 59.4 Ų1.


Scientific Research Applications

Antimicrobial Applications

Ethyl 6-hydroxyquinoline-3-carboxylate and its derivatives have shown significant potential in antimicrobial applications. Abdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, demonstrating significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Similarly, other studies have synthesized and evaluated derivatives of ethyl 6-hydroxyquinoline-3-carboxylate, revealing their antibacterial properties against different bacterial strains (Sheu et al., 1998).

Antiviral Applications

Liu et al. (2008) synthesized non-nucleoside derivatives of ethyl 6-hydroxyquinoline-3-carboxylate and evaluated their effects on HepG2.2.15 cells. The study found that most compounds inhibited the expression of viral antigens and displayed excellent inhibitory activity against the replication of Hepatitis B virus DNA (Liu et al., 2008).

Anticoccidial Activity

Zou et al. (2009) and Yan et al. (2010) designed and synthesized novel ethyl 6-hydroxyquinoline-3-carboxylate derivatives, demonstrating their anticoccidial activities against Eimeria tenella in chicken feed. These compounds were found to be effective in controlling coccidiosis in poultry (Zou et al., 2009); (Yan et al., 2010).

Analytical Chemistry Applications

In analytical chemistry, ethyl 6-hydroxyquinoline-3-carboxylate derivatives have been used in the determination of compounds in animal feed. Hoodless and Weston (1970) described a gas chromatographic method for determining ethyl 6,7-di-isobutoxy-4-hydroxyquinoline-3-carboxylate in animal feeding stuffs (Hoodless & Weston, 1970).

Safety And Hazards

Specific safety and hazard information for Ethyl 6-hydroxyquinoline-3-carboxylate is not readily available in the retrieved data. It’s always recommended to handle chemical compounds with appropriate safety measures.


properties

IUPAC Name

ethyl 6-hydroxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXVLCDNYNJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289605
Record name ethyl 6-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxyquinoline-3-carboxylate

CAS RN

6972-86-7
Record name Ethyl 6-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 62370
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6972-86-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62370
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Liu, Y Zhao, X Zhai, X Feng, J Wang… - Bioorganic & medicinal …, 2008 - Elsevier
… In order to explore the SAR surrounding the indole region of this chemical series, we designed and prepared some novel ethyl 6-hydroxyquinoline-3-carboxylate derivatives in which …
Number of citations: 36 www.sciencedirect.com
Y Liu, G Feng, Z Ma, C Xu, Z Guo, P Gong… - Archiv der …, 2015 - Wiley Online Library
… Then the indole ring was expanded to a quinoline moiety to achieve a series of ethyl 6-hydroxyquinoline-3-carboxylate derivatives (Fig. 1A) with excellent potency (IC 50 < 20 µM) 8. …
Number of citations: 6 onlinelibrary.wiley.com
KH Kim, ND Kim, BL Seong - Molecules, 2010 - mdpi.com
… A series of non-nucleoside ethyl 6-hydroxyquinoline-3-carboxylate derivatives (compound 9 in … Of these ethyl 6-hydroxyquinoline-3-carboxylate derivatives, compound 9 was the most …
Number of citations: 78 www.mdpi.com
LP Qiu, L Chen, KP Chen - Fundamental & clinical …, 2014 - Wiley Online Library
… As an extension of this work, Liu et al. tested a series of non-nucleoside ethyl 6-hydroxyquinoline-3-carboxylate derivatives and showed that the quinoline derivatives displayed better …
Number of citations: 21 onlinelibrary.wiley.com
H Jia, D Rai, P Zhan, X Chen, X Jiang… - Future medicinal …, 2015 - Future Science
… A series of ethyl 6-hydroxyquinoline-3-carboxylate derivatives were designed, synthesized and evaluated for their anti-HBV activities in HepG2.2.15 cells. Among the evaluated …
Number of citations: 25 www.future-science.com
N Liu, F Zhao, H Jia, D Rai, P Zhan, X Jiang, X Liu - MedChemComm, 2015 - pubs.rsc.org
… designed and prepared some novel ethyl 6-hydroxyquinoline-3-carboxylate derivatives based on a series of 5-hydroxy-1H-indole-3-carboxylate derivatives studied previously. Other …
Number of citations: 20 pubs.rsc.org

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